molecular formula C8H10N2O2 B14832655 2-Amino-3-hydroxy-N-methylbenzamide

2-Amino-3-hydroxy-N-methylbenzamide

Katalognummer: B14832655
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: YYSITNWJRFPERN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a hydroxyl group at the third position, and a methyl group attached to the nitrogen atom of the amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of 3-hydroxybenzoic acid with N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. The reaction between 3-hydroxybenzoic acid and N-methylamine can be performed in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth, which acts as a reusable catalyst .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-amino-3-oxo-N-methylbenzamide.

    Reduction: The carbonyl group in the amide can be reduced to form an amine, yielding 2-amino-3-hydroxy-N-methylbenzylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: 2-Amino-3-oxo-N-methylbenzamide.

    Reduction: 2-Amino-3-hydroxy-N-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-hydroxy-N-methylbenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    2-Amino-3-hydroxybenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.

    3-Amino-2-hydroxy-N-methylbenzamide: Positional isomer with different chemical properties and reactivity.

    2-Amino-4-hydroxy-N-methylbenzamide: Another positional isomer with distinct biological activities.

Uniqueness: 2-Amino-3-hydroxy-N-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups on the benzene ring, along with the N-methyl group, provides a unique combination of properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

2-amino-3-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H10N2O2/c1-10-8(12)5-3-2-4-6(11)7(5)9/h2-4,11H,9H2,1H3,(H,10,12)

InChI-Schlüssel

YYSITNWJRFPERN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C(=CC=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.